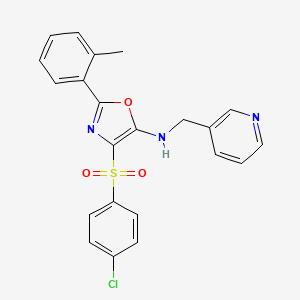

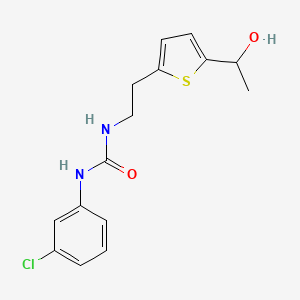

![molecular formula C15H14N2O2S3 B2464928 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea CAS No. 2097934-33-1](/img/structure/B2464928.png)

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains bithiophene and thiophene units. Bithiophene is a type of organic compound that is part of the thiophene family. Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom . They are known to occur in either synthetic or natural sources .

Molecular Structure Analysis

Thiophene derivatives are known for their diverse chemical characters, which can be obtained by substituting various functional groups to thiophenes . The most striking feature about natural thiophenes is the substitution with acetylenic side chains .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound. For instance, one study reported the use of the donor–donor–acceptor (D–D–A) molecular strategy to design and synthesize two wide-bandgap conjugated copolymers, in which 2,2-bithiophene or thieno[3,2-b] thiophene is introduced to the D–A polymer as a third component .Physical And Chemical Properties Analysis

Thiophene derivatives exhibit diverse physical and chemical properties. For instance, they are known for their solubility (polarity), distinct spectral properties, and remarkable instability .Scientific Research Applications

Dye-Sensitized Solar Cells

Cyclic thiourea/urea functionalized triphenylamine-based dyes, including structures related to 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea, have been synthesized for use in high-performance dye-sensitized solar cells. These compounds exhibit high photovoltaic performance, attributed to improved short-circuit photocurrent density and open-circuit voltage. Specifically, a compound bearing a cyclic thiourea group and a bithiophene linker achieved a power conversion efficiency of 7.29%, comparable to the benchmark dye N719 (Wu et al., 2013).

Phototoxic Activities

Research into thiophenes from Echinops latifolius, including compounds structurally similar to the one , revealed significant phototoxic activities against human cancer cell lines. The phototoxic effects are enhanced upon exposure to long-wavelength ultraviolet light, highlighting the potential of such compounds in photodynamic therapy (Wang et al., 2007).

Anticancer Agents

Symmetrical N,N'-diarylureas, related in structure to the compound of interest, have been identified as activators of the eIF2α kinase heme-regulated inhibitor. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. Optimization efforts have been undertaken to improve solubility while preserving biological activity, indicating potential applications as non-toxic, target-specific anticancer agents (Denoyelle et al., 2012).

Antioxidant Activities

Urea and thiourea derivatives of 5-hydroxytryptophan, similar in functional groups to the compound , have been designed and synthesized. These compounds were evaluated for their antioxidant activities through various in vitro assays. The findings suggest that certain derivatives exhibit significant antioxidant activities, underscoring the potential of similar compounds in antioxidative therapy (Sudhamani et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S3/c18-10(9-16-15(19)17-14-4-2-8-21-14)11-5-6-13(22-11)12-3-1-7-20-12/h1-8,10,18H,9H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVLMWQUCTUKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)

![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)

![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)